Cas no 877644-79-6 (3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(phenylmethyl)- (9CI)
- 2-benzyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- VU0491332-1
- 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- SR-01000021821
- SR-01000021821-1
- Z241721154
- 877644-79-6
- F2542-1048
- AKOS001400551
-
- Inchi: 1S/C24H23N5O3/c1-15-16(2)29-20-21(25-23(29)28(15)18-12-8-9-13-19(18)32-4)26(3)24(31)27(22(20)30)14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3
- InChI Key: PKCLTJJQEMHIIX-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C)N(C3=CC=CC=C3OC)C1=NC1=C2C(=O)N(CC2=CC=CC=C2)C(=O)N1C
Computed Properties
- Exact Mass: 429.18008961g/mol
- Monoisotopic Mass: 429.18008961g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 578.5±60.0 °C(Predicted)
- pka: 5.26±0.20(Predicted)
3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
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| Life Chemicals | F2542-1048-2μmol |
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3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Comprehensive Analysis of 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-79-6)
The compound 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-79-6) is a structurally complex molecule belonging to the imidazo[1,2-g]purine family. This class of compounds has garnered significant attention in recent years due to their potential applications in medicinal chemistry and drug discovery. The presence of a benzyl group and a methoxyphenyl moiety in its structure enhances its pharmacological profile, making it a subject of interest for researchers exploring novel therapeutic agents.
In the context of current scientific trends, imidazo[1,2-g]purine derivatives are frequently investigated for their bioactivity, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways. The 3-benzyl-8-(2-methoxyphenyl) variant stands out due to its unique substitution pattern, which may influence its binding affinity and selectivity. Researchers are increasingly focusing on such long-tail keyword: imidazo[1,2-g]purine derivatives to identify lead compounds for treating chronic diseases.
The synthesis of CAS No. 877644-79-6 involves multi-step organic reactions, often starting from purine precursors. The incorporation of the 1,6,7-trimethyl groups and the dione functionality is critical for stabilizing the molecule and enhancing its solubility. These structural features are often highlighted in long-tail keyword: purine-based drug design discussions, as they are pivotal for optimizing pharmacokinetic properties.
From an industrial perspective, 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is primarily utilized in academic and pharmaceutical research. Its potential as a long-tail keyword: kinase inhibitor or long-tail keyword: GPCR modulator has been explored in preliminary studies, though further validation is required. The compound's CAS No. 877644-79-6 is often referenced in patent literature, underscoring its relevance in intellectual property related to heterocyclic chemistry.
Environmental and safety assessments of CAS No. 877644-79-6 indicate that it should be handled with standard laboratory precautions. While not classified as hazardous, its long-tail keyword: biodegradability and long-tail keyword: ecotoxicological impact are areas of ongoing research, aligning with the growing demand for sustainable chemical practices.
In summary, 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represents a promising scaffold in modern drug development. Its structural complexity and functional diversity make it a valuable candidate for further investigation, particularly in the realms of long-tail keyword: targeted therapy and long-tail keyword: precision medicine. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs.
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